molecular formula C23H20N2OS B2925548 N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide CAS No. 850916-52-8

N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide

Cat. No.: B2925548
CAS No.: 850916-52-8
M. Wt: 372.49
InChI Key: JSQVXQBOKCDEEN-UHFFFAOYSA-N
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Description

N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide is a synthetic compound featuring a 2-phenylindole core linked via a thioethyl bridge to a benzamide moiety. The indole scaffold is a privileged structure in medicinal chemistry, known for its versatility and ability to interact with diverse biological targets . This molecular architecture is closely related to a class of 2-phenylindole derivatives investigated as potent inhibitors of tubulin polymerization . Such compounds bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, which can lead to cell cycle arrest at the G2/M phase and induction of apoptosis in cancer cells . Given the high conservation of RNA-dependent RNA polymerase (RdRp) across viruses, indole-thioacetamide derivatives have also demonstrated significant broad-spectrum antiviral potential . Related compounds have shown promising activity against coronaviruses like SARS-CoV-2 and HCoV-OC43, as well as respiratory syncytial virus (RSV), by targeting viral replication processes . The presence of the thioether linkage and benzamide group in this compound may contribute to its stability and modulate its pharmacokinetic properties, making it a valuable chemical tool for probing these biological pathways . Researchers can leverage this compound in various assays, including in vitro screening for cytotoxic activity and studies on mechanisms of antiviral action. This product is intended for research applications only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2OS/c26-23(18-11-5-2-6-12-18)24-15-16-27-22-19-13-7-8-14-20(19)25-21(22)17-9-3-1-4-10-17/h1-14,25H,15-16H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSQVXQBOKCDEEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide typically involves the reaction of 2-phenyl-1H-indole-3-thiol with 2-bromoethylbenzamide under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution . The product is then purified by recrystallization or column chromatography.

Comparison with Similar Compounds

Core Structural Features and Modifications

The following table highlights key structural differences and reported activities of N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide and related compounds:

Compound Name / ID Core Structure Key Substituents/Linkers Reported Activities References
Target Compound : this compound Benzamide + indole Thioethyl linker; 2-phenylindole Hypothesized anticancer/antimicrobial*
W1 : 3‑(2‑(1H‑benzo[d]imidazol‑2‑ylthio)acetamido)‑N‑(2,4‑dinitrophenyl)benzamide Benzamide + benzimidazole Thioacetamido linker; 2,4-dinitrophenyl Antimicrobial, anticancer
Compound : N-(2-(1H-indol-3-yl)ethyl)-2-acetylthiazole-4-carboxamide Thiazole carboxamide + indole Ethyl linker; acetylthiazole Algaecide (marine applications)
Compound 15 () : N-[2-...]ethyl]-2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-benzamide Benzamide + oxadiazole Oxadiazolemethylthio linker; cyano/fluorophenyl Cancer, viral infections
N-[2-(1H-indol-3-yl)ethyl]-Benzamide (4753-09-7) Benzamide + indole Ethyl linker (no thioether) Structural analog; unconfirmed

*Note: The target compound’s bioactivity is inferred from structural analogs.

Impact of Heterocyclic Substituents

  • Indole vs. The 2,4-dinitrophenyl group in W1 likely increases electron-withdrawing effects, which may improve antimicrobial activity but reduce metabolic stability .
  • Thiazole vs. Indole () : The acetylthiazole carboxamide in ’s compound replaces the benzamide and thioethyl linker, demonstrating that heterocyclic variations can shift applications (e.g., algaecidal vs. anticancer) .

Role of Linker Groups

  • Thioethyl vs. Thioacetamido (W1) : The thioethyl linker in the target compound offers flexibility and moderate lipophilicity, whereas W1’s thioacetamido linker may confer rigidity and altered pharmacokinetics .

Substituent Effects

  • 2-Phenylindole vs. 2-Thienylmethylthio () : The 2-phenyl group on the indole may enhance π-π stacking in hydrophobic pockets, whereas thienylmethylthio groups (e.g., in ) could improve solubility or modulate receptor selectivity .
  • Nitro/Cyano Groups (W1, ): Electron-withdrawing groups like nitro (W1) or cyano () may enhance binding to electrophilic targets but increase toxicity risks .

Research Findings and Therapeutic Implications

  • Antimicrobial and Anticancer Activities : Compounds like W1 with benzimidazole cores and nitro substituents show promising antimicrobial and anticancer activities, suggesting that the target compound’s indole-thioether system could exhibit similar efficacy .
  • The target compound’s benzamide and indole groups may similarly engage receptor sites .
  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods for analogous benzamides, such as coupling reactions (e.g., mixed anhydride in ) or crystallographic characterization (e.g., ) .

Biological Activity

N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound features an indole core linked via a thioether to an ethyl chain, which is further connected to a benzamide group. This structure is characterized by the presence of a phenyl group on the indole, contributing to its biological properties. The thioether linkage is particularly notable for enhancing the compound's stability and interaction with biological targets.

Target of Action

The primary mechanism of action for this compound involves inhibition of the RNA-dependent RNA polymerase (RdRp) , a critical enzyme in the replication of various viruses, including respiratory syncytial virus (RSV) and influenza A virus. By targeting RdRp, the compound disrupts viral replication processes, leading to reduced viral load in infected cells.

Biochemical Pathways

The compound's interaction with RdRp affects several biochemical pathways crucial for viral replication. Specifically, it inhibits the transcription and replication of viral RNA, which is essential for the proliferation of the virus within host cells. This inhibition can lead to significant therapeutic effects in treating viral infections.

Biological Activity

Research has demonstrated that compounds with indole structures often exhibit a range of pharmacological activities, including:

  • Antiviral Activity : this compound has shown promise as an antiviral agent due to its ability to inhibit viral replication through RdRp inhibition.
  • Anticancer Properties : Indole derivatives are frequently investigated for their anticancer potential. Studies suggest that this compound may induce apoptosis in cancer cells, although specific IC50 values and comparative studies with standard chemotherapeutics are still required for comprehensive validation.

In Vitro Studies

In vitro studies have indicated that this compound exhibits significant activity against various cancer cell lines. For instance, compounds structurally similar to this one have shown IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against specific cancer types, suggesting a comparable efficacy .

Comparative Analysis with Similar Compounds

A comparison with related compounds reveals that the presence of the phenylthio group enhances biological activity compared to simpler indole derivatives. For example:

Compound NameStructureBiological Activity
N-(2-(1H-indol-3-yl)ethyl)benzamideIndole without phenylthioModerate activity
2-((1H-indol-3-yl)thio)-N-phenyl-acetamidesIndole-thio linkageVaries significantly

The unique combination of structural elements in this compound contributes to its distinct pharmacological profile, making it a valuable candidate for further research in drug development.

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